molecular formula C9H9NO2 B11917285 (3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol

(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol

Cat. No.: B11917285
M. Wt: 163.17 g/mol
InChI Key: KZIPIQJREBHBJH-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol is a chemical compound with a unique structure that includes a hydroxyimino group and a dihydroindenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of oxindole with glyoxal in methanol under reflux conditions . This reaction yields the desired compound along with other derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-6-4-5-7(10-12)9(6)8/h1-3,11-12H,4-5H2/b10-7-

InChI Key

KZIPIQJREBHBJH-YFHOEESVSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=CC=C2O

Canonical SMILES

C1CC(=NO)C2=C1C=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.